molecular formula C7H7ClF4N2 B1387946 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 1030313-53-1

2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1387946
CAS No.: 1030313-53-1
M. Wt: 230.59 g/mol
InChI Key: MKEPKMONQVYQDR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride is an organic compound with the molecular formula C7H7ClF4N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with both fluoro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)nitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, to facilitate the reduction of the nitro group to the corresponding hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEPKMONQVYQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660165
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030313-53-1
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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